4,6-Bis(4-fluorophenyl)pyrimidin-2-amine
Overview
Description
4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H11F2N3 and a molecular weight of 283.28 g/mol . This compound is characterized by the presence of two fluorophenyl groups attached to a pyrimidine ring, making it a member of the pyrimidine derivatives family. It has a melting point of 207.5-210.5°C and a predicted boiling point of 489.9±55.0°C .
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, the compound’s molecular weight (283.28) and predicted properties such as melting point (207.5-210.5 °C) and boiling point (489.9±55.0 °C) suggest it may have suitable bioavailability .
Result of Action
The result of this compound’s action is the induction of caspase-mediated apoptotic cell death in cancer cells . This is evidenced by the observed cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are hallmarks of apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine are not fully characterized. Several 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties
Cellular Effects
Some 4,6-diarylpyrimidin-2-amine derivatives have been found to inhibit Aurora kinase A (AURKA) activity, which can lead to the accumulation of the G2/M phase of the cell cycle and trigger the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Molecular Mechanism
Some 4,6-diarylpyrimidin-2-amine derivatives have been found to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with a pyrimidine derivative under specific conditions. One common method includes the use of ethanol as a solvent and recrystallization to purify the product . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-fluorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) under mild heating.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4,6-Bis(4-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Similar in structure but lacks the fluorine atoms, which can affect its reactivity and biological activity.
4,6-Bis(4-bromophenyl)pyrimidin-2-amine: Another similar compound with bromine atoms instead of fluorine, which can lead to different chemical properties and applications.
Uniqueness
The presence of fluorine atoms in 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine makes it unique compared to its analogs. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4,6-bis(4-fluorophenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNILGZEMZGTRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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